C.I. Acid Blue 72, also known by its chemical name Disodium 4-amino-3-hydroxy-5-(2-sulfophenylazo) naphthalene-2-sulfonate, is a synthetic dye belonging to the azo dye family. It is characterized by its vibrant blue color and is primarily used in various applications, including textiles and food coloring. The compound has a molecular formula of C₁₄H₁₄N₂Na₂O₆S₄ and a molecular weight of approximately 422.43 g/mol. It appears as a dark blue powder and is odorless, making it suitable for diverse industrial applications .
The biological activity of C.I. Acid Blue 72 has been studied primarily in terms of its toxicity and environmental impact. Research indicates that azo dyes can undergo reduction in biological systems to form aromatic amines, which may be toxic or carcinogenic. In laboratory studies, C.I. Acid Blue 72 has shown to have low acute toxicity in mammals, with an LD50 greater than 2000 mg/kg in rats, indicating it is relatively safe at low exposure levels .
C.I. Acid Blue 72 can be synthesized through several methods:
C.I. Acid Blue 72 is widely used in various industries:
Studies on C.I. Acid Blue 72 have focused on its interaction with biological systems and environmental factors:
C.I. Acid Blue 72 shares similarities with other azo dyes but has unique characteristics that distinguish it:
| Compound Name | Chemical Structure | Unique Features |
|---|---|---|
| C.I. Acid Blue 9 | Disodium 4-amino-3-hydroxy-5-(4-sulfophenylazo)naphthalene-2-sulfonate | Known for high stability and brightness |
| C.I. Acid Blue 62 | Disodium 2-anthracenesulfonic acid | Exhibits strong lightfastness |
| C.I. Reactive Blue 19 | Sodium salt of an azo compound | Used primarily for reactive dyeing |
C.I. Acid Blue 72's unique properties include its specific sulfonation pattern, which enhances solubility and stability compared to other similar compounds .
C.I. Acid Blue 72, also known as Patent Blue V, represents a synthetic triarylmethane dye belonging to the acid dye family [24]. The compound is characterized by its systematic chemical name as disodium 4-amino-3-hydroxy-5-(2-sulfophenylazo) naphthalene-2-sulfonate, though this designation has been subject to variation in the literature . The molecular formula for the sodium salt form is C27H31N2O7S2·Na, with a molecular weight of 582.67 grams per mole [26] [28]. The compound carries the Color Index designation C.I. 42051, which serves as its standardized identification within the dye industry [24] [25].
The triarylmethane structure consists of a central carbon atom bonded to three aromatic ring systems, with sulfonate groups providing water solubility and ionic character [27]. The molecular architecture includes diethylamino substituents on the aromatic rings, which contribute to the chromophoric properties of the compound [24]. The presence of sulfonic acid groups in the structure accounts for the acidic nature of the dye and its classification as an acid dye [13].
| Property | Value |
|---|---|
| Chemical Name | C.I. Acid Blue 72 |
| Common Name | Patent Blue V |
| CAS Number | 12219-17-9 |
| Color Index Number | C.I. 42051 |
| Molecular Formula | C27H31N2O7S2·Na (sodium salt) |
| Molecular Weight (g/mol) | 582.67 |
| Chemical Class | Triarylmethane dye |
C.I. Acid Blue 72 manifests as a dark blue crystalline powder in its solid state [13]. The crystalline structure exhibits characteristic properties of triarylmethane dyes, with the compound displaying a dark blue to dark green-blue coloration depending on the specific salt form and crystal morphology [28]. The crystalline powder demonstrates typical properties associated with ionic organic compounds, including distinct melting behavior and thermal decomposition characteristics [26].
The solubility characteristics of C.I. Acid Blue 72 demonstrate typical behavior for ionic organic compounds with multiple charged groups [13] [14]. The compound exhibits excellent solubility in water, with reported solubility values ranging from 9.46 to 66.68 grams per liter at temperatures between 20-25°C [26]. This high water solubility is attributed to the presence of sulfonate groups and the ionic nature of the compound [24].
In alcoholic media, the dye shows moderate solubility, with ethanol solutions displaying a purple coloration [14]. The compound demonstrates limited solubility in non-polar organic solvents, which is consistent with its ionic character and hydrophilic nature [26]. The solubility profile indicates preferential dissolution in polar protic solvents, with water being the optimal medium for dissolution [13].
The pH-dependent solubility behavior reflects the ionizable nature of the sulfonic acid groups, with enhanced solubility observed under neutral to slightly alkaline conditions [20]. The compound maintains its solubility across a wide pH range, though extreme acidic conditions may affect the dissolution characteristics [14].
The thermal stability of C.I. Acid Blue 72 demonstrates characteristic behavior of triarylmethane dyes, with decomposition occurring at temperatures exceeding 300°C [25] [26]. The compound exhibits good thermal stability under normal storage and handling conditions, maintaining its structural integrity up to moderate temperatures [13].
pH stability represents a critical parameter for the compound, with optimal stability observed in the pH range of 3-9 [20]. Outside this range, the dye may experience color changes or structural degradation, particularly under highly acidic or alkaline conditions [14]. The light fastness properties of the compound are generally poor, with ratings of 1-2 on standard testing scales, indicating susceptibility to photodegradation upon exposure to ultraviolet radiation [14] [27].
| Parameter | Value/Range |
|---|---|
| pH Stability Range | pH 3-9 (most stable) |
| Light Fastness | 1-2 (poor light fastness) |
| Thermal Stability | Stable to >300°C |
| Color Change in Acid | Golden yellow to orange in concentrated sulfuric acid |
| Color Change in Base | Purple precipitate with sodium hydroxide |
| Storage Conditions | Cool, dry, well-ventilated place |
The ultraviolet-visible absorption properties of C.I. Acid Blue 72 reflect the extended conjugation present in the triarylmethane chromophore system [9]. The compound exhibits characteristic absorption in the visible region, with the primary absorption maximum responsible for the blue coloration typically occurring in the range of 580-640 nanometers [9]. The exact position of the absorption maximum depends on the solvent system and pH conditions of the solution [24].
The molar absorptivity of the compound is substantial due to the extended π-electron system, making it effective as a colorant even at low concentrations [24]. The absorption spectrum typically shows a broad absorption band in the blue-green region of the visible spectrum, with additional absorption features in the ultraviolet region corresponding to π-π* transitions in the aromatic ring systems [9].
Solvent effects on the absorption characteristics are pronounced, with polar solvents generally causing bathochromic shifts compared to less polar media [14]. The pH-dependent nature of the absorption spectrum reflects the ionization equilibria of the sulfonic acid groups and potential protonation of amino substituents [24].
The infrared spectroscopic characteristics of C.I. Acid Blue 72 provide detailed information about the functional groups present in the molecular structure [10]. The spectrum typically exhibits strong absorption bands corresponding to the sulfonate groups, with characteristic S=O stretching vibrations appearing in the region of 1100-1300 cm⁻¹ [10]. These bands are particularly prominent due to the presence of multiple sulfonic acid groups in the molecule [11].
Aromatic C=C stretching vibrations are observed in the region of 1400-1600 cm⁻¹, reflecting the extensive aromatic character of the triarylmethane structure [10]. The presence of N-H stretching vibrations from amino groups, if present, would appear in the 3200-3500 cm⁻¹ region, though these may be broadened or shifted due to hydrogen bonding interactions [11].
The carbonyl region of the spectrum may show absorption features related to any amide or ester functionalities present in the molecular structure [10]. The fingerprint region below 1500 cm⁻¹ contains numerous absorption bands characteristic of the specific substitution pattern and molecular conformation [11].
The fluorescence characteristics of C.I. Acid Blue 72 are influenced by the triarylmethane structure and the presence of electron-donating and electron-withdrawing substituents [17]. Triarylmethane dyes typically exhibit weak to moderate fluorescence due to the twisted conformation of the aromatic rings around the central carbon atom, which can lead to non-radiative decay pathways [17].
The fluorescence quantum yield of the compound is generally low compared to other fluorescent dyes, which is characteristic of many triarylmethane structures [17]. The emission wavelength, when fluorescence is observed, typically occurs at longer wavelengths than the absorption maximum due to Stokes shift effects [17].
Environmental factors such as solvent polarity, pH, and temperature significantly influence the fluorescence properties [17]. The presence of heavy atoms or paramagnetic species can further quench the fluorescence through intersystem crossing or energy transfer mechanisms [17].
The acid-base behavior of C.I. Acid Blue 72 is primarily governed by the sulfonic acid groups present in the molecular structure [20]. These groups exhibit strong acidic character with pKa values typically below 2, ensuring complete ionization under physiological and most analytical conditions [20]. The compound therefore exists predominantly in its ionic form under normal aqueous conditions [13].
The pH-dependent color changes observed with the compound reflect alterations in the electronic structure of the chromophore system [24]. In concentrated sulfuric acid, the dye exhibits a color change to golden yellow or orange, indicating protonation effects on the aromatic system [14] [27]. Under strongly alkaline conditions, the compound may form precipitates or undergo structural changes, as evidenced by the purple precipitate formation with sodium hydroxide solutions [14] [27].
The buffering capacity of the compound is minimal due to the strong acidic nature of the sulfonic acid groups, which do not contribute significantly to pH buffering in the physiologically relevant range [20]. The compound's behavior in acid-base titrations reflects the presence of multiple ionizable groups [20].
The oxidation-reduction properties of C.I. Acid Blue 72 are characteristic of triarylmethane dyes, which can undergo reversible redox reactions under appropriate conditions [24] [18]. The compound can exist in multiple oxidation states, with the fully oxidized form corresponding to the intensely colored species observed under normal conditions [24].
Reduction of the compound typically leads to the formation of colorless or pale-colored leuco forms, which represent the reduced state of the chromophore system [18]. This reduction can be achieved using chemical reducing agents such as sodium borohydride or through electrochemical methods . The reduction potential of triarylmethane dyes like Patent Blue V is typically around 0.77 volts, making them suitable for use as redox indicators in certain analytical applications [24].
The oxidation process can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide [18]. The reversible nature of these redox reactions makes the compound useful in certain analytical and industrial applications where redox-sensitive behavior is desired [24].
The interaction of C.I. Acid Blue 72 with biological molecules primarily involves electrostatic and hydrophobic interactions due to its ionic nature and aromatic structure [3] [19]. The compound demonstrates the ability to bind to proteins through ionic interactions between the negatively charged sulfonate groups and positively charged amino acid residues such as lysine and arginine [19] [21].
Binding to nucleic acids occurs through similar electrostatic mechanisms, with the phosphate groups of DNA and RNA providing interaction sites for the positively charged regions of bound proteins or through direct interaction with the dye molecule [19] [21]. The flat aromatic structure of the compound may also facilitate intercalation between base pairs in double-stranded nucleic acids, though this interaction is generally weaker than that observed with classical intercalating agents [21].
The binding affinity and specificity depend on factors such as ionic strength, pH, and the presence of competing ions in solution [19]. The compound's ability to form complexes with biological macromolecules contributes to its utility in various biological staining and marking applications [3] . The interaction mechanisms involve both covalent and non-covalent binding modes, with the specific binding pattern depending on the target molecule and environmental conditions [19] [21].
| Dye | CAS Number | Molecular Formula | Molecular Weight | Chemical Class |
|---|---|---|---|---|
| C.I. Acid Blue 72 (Patent Blue V) | 12219-17-9 | C27H31N2O7S2·Na | 582.67 | Triarylmethane |
| C.I. Acid Blue 1 | 129-17-9 | C27H31N2NaO6S2 | 566.67 | Triarylmethane |
| C.I. Acid Blue 7 | 3486-30-4 | C37H34N2Na2O9S3 | 792.86 | Triarylmethane |
| C.I. Acid Blue 9 | 2650-18-2 | C37H42N4O9S3 | Variable | Triarylmethane |
Industrial synthesis of C.I. Acid Blue 72 primarily employs large-scale chemical processes optimized for efficiency and yield. The compound is synthesized through multiple reaction pathways involving aromatic amine precursors and sulfonation reactions [2] [3]. Industrial production methods utilize similar chemical reactions to laboratory procedures but are optimized for continuous operation and enhanced productivity .
The industrial synthesis typically involves the condensation of aromatic precursors under controlled temperature and pH conditions. Manufacturing facilities employ specialized reactor systems capable of handling the corrosive nature of the sulfonic acid intermediates while maintaining precise control over reaction parameters [3]. The process requires careful monitoring of temperature profiles, typically ranging from 80°C to 100°C during key reaction steps [5].
Production facilities utilize continuous flow systems to ensure consistent product quality and minimize batch-to-batch variations. The industrial process incorporates in-line monitoring systems to track reaction progress and adjust parameters in real-time [6]. Quality control laboratories within manufacturing plants employ high-performance liquid chromatography (HPLC) and spectroscopic techniques to verify product specifications before release [7].
Laboratory synthesis of C.I. Acid Blue 72 involves several distinct reaction pathways, each offering unique advantages for research and development applications. The preparation methods can be categorized into three primary approaches: condensation reactions, alkylation processes, and nitration followed by ammonification reactions.
Condensation reactions represent the most widely employed laboratory method for synthesizing C.I. Acid Blue 72. The process involves the reaction of p-phenylenediamine with α-bromomethylphenol under controlled conditions [2]. These reactions typically occur in polar solvents such as ethanol or water, with reaction temperatures maintained between 80°C and 95°C [5].
The condensation mechanism proceeds through nucleophilic attack of the amino groups on the electrophilic carbon centers, forming the chromophore system characteristic of triarylmethane dyes [8]. The reaction requires careful pH control, typically maintained in the range of 2-4 to stabilize sulfonic acid groups and prevent unwanted side reactions . Catalysts such as acidic species (sulfuric acid) are often employed to enhance electrophilic substitution efficiency [9].
Monitoring of condensation reactions is accomplished through UV-Visible spectroscopy, tracking the development of the characteristic absorption maximum around 600-650 nm [5]. High-performance liquid chromatography provides quantitative analysis of reaction progress, with typical reaction times ranging from 45 minutes to several hours depending on scale and conditions [5].
Alkylation reactions in the synthesis of C.I. Acid Blue 72 involve the introduction of alkyl groups onto aromatic ring systems [2]. These processes utilize alkylating agents such as alkyl halides or alkyl sulfates in the presence of strong bases or acid catalysts [10]. The alkylation typically occurs at electron-rich positions on the aromatic rings, modifying the electronic properties of the final dye molecule.
Laboratory alkylation procedures require careful temperature control, often conducted at elevated temperatures (100°C to 150°C) to achieve reasonable reaction rates [11]. The process may utilize either batch or continuous flow methodologies, with flow systems offering better control over reaction selectivity and heat transfer [9].
Solvent selection plays a critical role in alkylation reactions, with polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide providing optimal reaction environments [12]. The choice of alkylating agent and reaction conditions significantly influences the regioselectivity and yield of the desired product [9].
The nitration and ammonification pathway represents an alternative synthetic route involving the introduction of nitro groups followed by their reduction to amino functionalities [2]. This two-step process begins with electrophilic nitration of aromatic precursors using mixed acid systems (nitric acid and sulfuric acid) [13].
Nitration reactions require precise temperature control, typically conducted at temperatures below 10°C to prevent over-nitration and decomposition [13]. The reaction mixture composition, particularly the ratio of nitric acid to sulfuric acid, critically affects both the regioselectivity and yield of the nitration step [13].
The subsequent ammonification step involves the reduction of nitro groups to amino groups using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation [13]. This transformation requires careful monitoring to ensure complete reduction while avoiding over-reduction or side reactions [14].
Purification of C.I. Acid Blue 72 employs several sophisticated techniques to achieve the high purity levels required for commercial applications. The purification process typically begins immediately following synthesis to prevent degradation and ensure optimal product quality.
Column chromatography represents the primary purification method for laboratory-scale preparations. Reversed-phase chromatography using C18-modified silica gel columns (such as Cosmosil 140C18-OPN) provides excellent separation of the target compound from reaction byproducts and unreacted starting materials [5] [12]. The mobile phase typically consists of acetonitrile-water mixtures with carefully controlled pH to optimize separation [15].
The chromatographic process requires optimization of several parameters including column dimensions, particle size, flow rate, and mobile phase composition [16]. Gradient elution techniques are often employed to achieve baseline separation of closely related impurities [17]. Detection is typically accomplished using UV-Visible spectroscopy at wavelengths corresponding to the dye's absorption maximum [12].
Crystallization techniques provide an alternative purification approach, particularly useful for large-scale preparations. The process involves dissolving the crude product in a suitable solvent system followed by controlled precipitation through temperature reduction or anti-solvent addition [18]. Solvent selection is critical, with polar solvents such as water or alcohol typically preferred due to the dye's ionic nature [19].
Liquid-liquid extraction methods may be employed for specific impurity removal, particularly for eliminating non-polar contaminants [18]. The extraction process utilizes the differential solubility of the target compound and impurities in immiscible solvent systems [18].
Quality control procedures for C.I. Acid Blue 72 involve comprehensive analytical characterization to ensure compliance with industry standards and specifications. The quality control protocol encompasses multiple analytical techniques providing complementary information about purity, identity, and performance characteristics.
High-Performance Liquid Chromatography (HPLC) serves as the primary quantitative analytical method for purity determination [7] [15]. The HPLC method typically employs reversed-phase columns with UV detection at 254 nm or the dye's absorption maximum [7]. Mobile phases consisting of acetonitrile-water mixtures with appropriate pH buffering provide optimal separation of the main component from related impurities [15].
Validation of HPLC methods includes determination of linearity, precision, accuracy, and detection limits according to established pharmaceutical and industrial guidelines [15]. Typical linear ranges extend from 0.3-30 ppm depending on the specific analytical requirements [15]. Relative standard deviations for replicate analyses are typically less than 2%, indicating excellent method precision [15].
Spectroscopic analysis provides structural confirmation and purity assessment through multiple complementary techniques . UV-Visible spectroscopy confirms the presence of the characteristic chromophore system and provides quantitative analysis in solution [20]. Fourier-transform infrared spectroscopy (FTIR) verifies the presence of expected functional groups, particularly sulfonic acid groups and aromatic C-H stretching vibrations [18].
Nuclear magnetic resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, provides detailed structural characterization and can detect the presence of organic impurities [5]. Mass spectrometry techniques, particularly electrospray ionization (ESI-MS), confirm molecular weight and provide fragmentation patterns for structural elucidation [5].
Elemental analysis determines the carbon, hydrogen, nitrogen, and sulfur content, providing verification of the empirical formula . Loss on drying measurements quantify volatile impurities and residual solvents [6] [7]. Sulfated ash content determination provides information about inorganic impurities and can be used to calculate the actual dye content in commercial formulations [6] [7].
Physical property testing includes melting point determination (where applicable), solubility testing in various solvents, and pH measurement of aqueous solutions [19]. Color strength evaluation using standardized dyeing procedures ensures consistent performance in end-use applications [21].
| Analytical Parameter | Method | Typical Specification | Purpose |
|---|---|---|---|
| Purity (main component) | HPLC | ≥95% | Quality assurance |
| Related impurities | HPLC | ≤2% individual, ≤5% total | Safety and performance |
| Loss on drying | Gravimetric | ≤10% | Stability assessment |
| Sulfated ash | Gravimetric | 15-20% | Inorganic content |
| Heavy metals | ICP-MS | ≤20 ppm | Safety compliance |
| Residual solvents | GC-HS | ≤100 ppm total | Safety compliance |
Standardization procedures ensure batch-to-batch consistency and compliance with international specifications. Color Index International provides standardized testing methods and specification ranges for commercial acid dyes [22]. These standards include procedures for color strength determination, fastness testing, and solubility assessment [21].
Manufacturing facilities typically implement statistical process control (SPC) systems to monitor key quality parameters and detect trends that might indicate process deviations [23]. Control charts track critical parameters such as purity, color strength, and physical properties across multiple production batches [24].
Stability testing evaluates the long-term storage characteristics of C.I. Acid Blue 72 under various environmental conditions [7]. Accelerated stability studies at elevated temperatures and humidity levels provide predictive information about shelf life and storage requirements [19]. Photostability testing using standardized light sources assesses the dye's resistance to fading under typical use conditions .